REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:11](=[O:12])[O:13][CH3:14])[c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1.[H-:19].[I:15][CH:16]([CH3:17])[CH3:18].[Na+:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH2:26]>>[Br:1][c:2]1[cH:3][c:4]([C:11](=[O:12])[O:13][CH3:14])[c:5]2[cH:6][cH:7][n:8]([CH:16]([CH3:17])[CH3:18])[c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)cc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Br)cc2c1ccn2C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |